11-Nor-delta(9)-tetrahydrocannabinol-9-carboxylic acid (THCCOOH, CAS 104874-50-2) is the primary, non-psychoactive secondary metabolite of Δ9-THC and the universally recognized biomarker for cannabis consumption [1]. In analytical chemistry and forensic toxicology, it serves as an indispensable reference standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows [2]. Unlike the highly lipophilic parent compound or transient intermediate metabolites, THCCOOH exhibits a prolonged detection window and predictable ionization behavior. For procurement professionals in clinical diagnostics, workplace drug testing, and forensic laboratories, sourcing high-purity unconjugated THCCOOH is critical for establishing accurate calibration curves, validating matrix recovery protocols, and ensuring compliance with stringent regulatory cutoffs [3].
Substituting pure THCCOOH with the parent compound (THC), the active intermediate (11-OH-THC), or the conjugated form (THCCOOH-glucuronide) fundamentally compromises analytical accuracy [1]. THC is rarely excreted in urine and is rapidly cleared from blood, making it an invalid marker for historical exposure [2]. 11-OH-THC suffers from severe thermal and matrix instability, degrading rapidly at room temperature [1]. While THCCOOH-glucuronide is abundant in physiological samples, it is highly susceptible to spontaneous deconjugation during storage, which artificially inflates free THCCOOH levels and invalidates quantitative baselines [1]. Furthermore, conjugated forms cannot be directly volatilized for GC-MS without mandatory, time-consuming enzymatic or alkaline hydrolysis [3]. Procuring the pure, unconjugated THCCOOH standard is therefore mandatory to bypass hydrolysis variability, calculate true extraction recoveries, and ensure reproducible quantification [3].
In controlled stability studies of biological matrices, unconjugated THCCOOH demonstrates superior long-term stability compared to both its active intermediate and its conjugated form [1].
| Evidence Dimension | Matrix stability in urine over time and temperature |
| Target Compound Data | THCCOOH remains stable for >6 months at 4°C and up to 1 year when frozen |
| Comparator Or Baseline | THCCOOH-glucuronide undergoes substantial spontaneous deconjugation at 4°C and room temperature; 11-OH-THC degrades rapidly, becoming detectable in degradation pools only after 1 week at room temperature |
| Quantified Difference | THCCOOH maintains baseline quantification for 6-12 months, whereas THCCOOH-glucuronide and 11-OH-THC introduce severe quantification errors within days to weeks due to spontaneous conversion and degradation |
| Conditions | Authentic human urine pools stored at room temperature, 4°C, and frozen conditions |
Guarantees the integrity of quality control pools and calibration standards over long-term storage in high-throughput testing facilities.
THCCOOH exhibits highly favorable ionization properties in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows, allowing for ultra-trace detection that outperforms the parent compound [1].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) and linear dynamic range |
| Target Compound Data | THCCOOH achieves a highly sensitive linear quantification range of 15–500 pg/mL |
| Comparator Or Baseline | Parent Δ9-THC is limited to a linear range of 0.5–50 ng/mL under identical analytical conditions |
| Quantified Difference | THCCOOH provides up to a 33-fold lower limit of quantification (15 pg/mL vs 500 pg/mL) compared to the highly lipophilic and matrix-suppressed parent THC |
| Conditions | Microflow liquid chromatography–high resolution mass spectrometry (LC-HRMS) using solid-phase extraction (SPE) from oral fluid and buffer solutions |
Enables forensic laboratories to detect trace historical exposure with significantly greater sensitivity and less matrix interference than parent compound assays.
For gas chromatography-mass spectrometry (GC-MS), the presence of both a phenolic hydroxyl and a carboxylic acid group on free THCCOOH allows for highly efficient derivatization, which is impossible with conjugated metabolites [1].
| Evidence Dimension | Extraction yield and direct GC-MS derivatization viability |
| Target Compound Data | Free THCCOOH yields 50–60% direct extraction recovery via anion-exchange and achieves excellent GC-MS linearity (2–1000 ng/mL) following direct methylation |
| Comparator Or Baseline | THCCOOH-glucuronide yields 0% direct GC-MS signal without pre-treatment, requiring a mandatory enzymatic or alkaline hydrolysis step to cleave the conjugate |
| Quantified Difference | Free THCCOOH circumvents the mandatory hydrolysis bottleneck, yielding immediate GC-MS detectability, whereas conjugated forms require complex pre-treatment that introduces recovery variability |
| Conditions | Capillary gas chromatography and electron impact mass fragmentography following strongly basic anion exchange resin isolation |
Eliminates the hydrolysis bottleneck in GC-MS sample preparation, drastically reducing processing time and eliminating recovery variability for calibration standards.
Driven by its superior long-term matrix stability (>6 months at 4°C) compared to 11-OH-THC [1], THCCOOH is the mandatory quantitative reference standard for GC-MS and LC-MS/MS confirmation of presumptive positive immunoassay results in workplace and forensic drug testing.
Utilizing its exceptional LC-MS/MS sensitivity (quantification down to 15 pg/mL) and predictable matrix effects [2], THCCOOH is procured to differentiate between recent active impairment (indicated by parent THC) and historical exposure in roadside and clinical toxicology profiling.
Because conjugated metabolites cannot be directly analyzed via GC-MS [3], pure unconjugated THCCOOH is essential for establishing baseline calibration curves (2–1000 ng/mL) and accurately calculating the cleavage efficiency of patient samples containing THCCOOH-glucuronide.